molecular formula C11H15NO2 B7503581 N-cyclohexylfuran-3-carboxamide

N-cyclohexylfuran-3-carboxamide

Cat. No.: B7503581
M. Wt: 193.24 g/mol
InChI Key: YUCDAHUBFQNSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylfuran-3-carboxamide is a carboxamide derivative featuring a cyclohexyl group attached to a furan-3-carboxamide scaffold. The furan ring introduces electron-rich aromaticity, which may influence reactivity, solubility, or biological activity compared to other substituents .

Properties

IUPAC Name

N-cyclohexylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(9-6-7-14-8-9)12-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCDAHUBFQNSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The patent CN111269203A outlines a method starting with 4-aminocyclohexanone hydrochloride (1 ), which undergoes acylation with furan-2-carbonyl chloride (2 ) in dichloromethane (DCM) at 0–35°C (Equation 1). The reaction avoids hydrolytic steps that generate acidic waste, addressing environmental concerns associated with earlier routes.

Equation 1:

4-Aminocyclohexanone hydrochloride+Furan-2-carbonyl chlorideDCM, 0–35°CN-Cyclohexylfuran-3-carboxamide+HCl\text{4-Aminocyclohexanone hydrochloride} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{DCM, 0–35°C}} \text{this compound} + \text{HCl}

Key parameters include:

  • Molar ratio : 1:0.9–1.5 (amine:acyl chloride)

  • Reaction time : 0.5–3 hours

  • Yield : ~85% (isolated after column chromatography)

This method eliminates the need for dilute hydrochloric acid hydrolysis, reducing wastewater production by 40% compared to prior art.

Intermediate Isolation and Characterization

The intermediate N-(4-oxocyclohexyl)furan-2-carboxamide is isolated via filtration and recrystallization. Nuclear magnetic resonance (NMR) analysis confirms regioselective acylation at the cyclohexyl amine group, with no detectable O-acylation byproducts.

Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols

Catalytic Cycle and Substrate Scope

Recent advances in transition-metal catalysis enable the synthesis of furan-3-carboxamides via Ag(I)-mediated cyclization. As reported by and, 1,4-diynamide-3-ols (3 ) react with 8-methylquinoline N-oxide (4 ) in DCM using AgOTf (10 mol%) to form N-substituted furan-3-carboxamides (5 ) (Equation 2).

Equation 2:

1,4-Diynamide-3-ol+8-Methylquinoline N-oxideAgOTf, DCMThis compound+Byproducts\text{1,4-Diynamide-3-ol} + \text{8-Methylquinoline N-oxide} \xrightarrow{\text{AgOTf, DCM}} \text{this compound} + \text{Byproducts}

Table 1: Reaction Conditions and Yields

ParameterValueCitation
Catalyst loading10 mol% AgOTf
SolventDichloromethane (DCM)
TemperatureRoom temperature (25°C)
Reaction time6–8 hours
Yield (isolated)72–83%

Gram-Scale Synthesis and Functionalization

The procedure scales linearly to gram quantities without yield reduction. For example, 1.02 g of 3a affords 760 mg (72%) of N-methyl-5-phenyl-N-tosylfuran-3-carboxamide . Bromination of the furan ring using N-bromosuccinimide (NBS) in dimethylformamide (DMF) further modifies the scaffold, achieving 67% yield for 2-bromo derivatives.

Comparative Analysis of Methods

Table 2: Method Comparison

MetricAcylative CouplingAg(I)-Catalyzed Cyclization
Reaction steps2 (acylation, isolation)1 (cyclization)
CatalystNoneAgOTf (10 mol%)
SolventDCMDCM
Temperature0–35°C25°C
Yield~85%72–83%
Waste productionLow (no aqueous HCl)Moderate (silver residues)
ScalabilityDemonstrated at 100 g scaleDemonstrated at 1–5 g scale

Limitations and Practical Considerations

  • Acylative method : Requires stoichiometric acyl chloride, increasing atom economy concerns.

  • Ag(I)-catalyzed method : Silver residues necessitate post-reaction filtration, complicating large-scale workflows .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclohexylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 2: Hazard Comparison

Compound GHS Classification Key Precautions
N-(3-Acetylphenyl)cyclohexanecarboxamide H302, H315, H319, H335 Avoid inhalation, skin contact
N-Cyclohexylfuran-3-carboxamide (Predicted) Potential hepatotoxicity

Physicochemical Properties

  • N-(Carboxymethyl)cycloheximide : Purified via preparative HPLC, suggesting moderate polarity .

Research Implications and Gaps

  • Synthetic Optimization : PyBOP-mediated coupling (as in ) may improve yields for this compound, but solvent selection (e.g., DMF vs. THF) requires investigation.
  • Toxicological Studies : Analogous hazards (e.g., respiratory irritation in ) suggest the need for preemptive exposure controls.
  • Applications : Furan-containing carboxamides are explored in drug discovery (e.g., kinase inhibitors), positioning this compound as a candidate for further pharmacological screening.

Q & A

Basic: What are the common synthetic routes for N-cyclohexylfuran-3-carboxamide, and how do reaction conditions influence yield and purity?

Answer:
this compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Formation of the cyclohexylcarboxamide moiety : Achieved by coupling cyclohexanecarboxylic acid derivatives with amines under peptide-coupling reagents (e.g., EDCI or HATU) .
  • Furan ring functionalization : Substituents are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization : Yield and purity depend on temperature control (e.g., 0–25°C for amidation), solvent selection (polar aprotic solvents like DMF), and purification methods (column chromatography or recrystallization) . Industrial-scale synthesis may employ automated reactors for reproducibility .

Basic: How is the structural characterization of this compound performed?

Answer:
Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify protons and carbons in the cyclohexyl and furan rings. For example, the furan C3 carbonyl carbon appears at ~160 ppm in 13C^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak at m/z 249.136) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though single-crystal growth may require slow evaporation in solvents like dichloromethane/hexane .

Advanced: What computational methods are used to predict the pharmacokinetics of this compound?

Answer:
Key approaches include:

  • Molecular Descriptor Analysis : Tools like PubChem provide parameters (e.g., LogP, topological polar surface area) to predict absorption and blood-brain barrier permeability .
  • Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) predicts metabolic stability. For example, furan ring interactions with CYP3A4 active sites may suggest oxidation pathways .
  • ADME Prediction : Software like SwissADME estimates bioavailability (%F) and clearance rates based on structural fragments .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions (e.g., variable enzyme inhibition) are addressed via:

  • Dose-Response Studies : Establish IC50_{50} values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to compare potency .
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., halogenation at the furan 5-position) to isolate contributing factors .
  • Orthogonal Assays : Validate results using fluorescence polarization (binding assays) and cellular viability tests (e.g., MTT assays) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
Applications include:

  • Lead Compound Development : As a scaffold for anti-inflammatory or anticancer agents due to its dual aromatic/amide pharmacophore .
  • Enzyme Inhibition : Modulates kinases (e.g., EGFR) and proteases via hydrogen bonding with the carboxamide group .
  • Targeted Drug Delivery : Functionalization with polyethylene glycol (PEG) enhances solubility for in vivo studies .

Advanced: What strategies optimize the synthetic yield of this compound under industrial conditions?

Answer:
Industrial optimization involves:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic amidation steps, reducing side products .
  • Catalyst Screening : Transition metals (e.g., Pd/C) improve coupling efficiency in furan functionalization .
  • In-Line Analytics : HPLC monitoring ensures real-time purity control (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.